![molecular formula C6H12OS B14621742 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol CAS No. 60154-79-2](/img/structure/B14621742.png)
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a sulfanyl group attached to an ethan-1-ol backbone, with a 2-methylprop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of 2-methylprop-2-en-1-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or alkanes.
Substitution: Various substituted ethan-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylprop-2-en-1-ol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Ethan-1-ol: A simpler alcohol without the 2-methylprop-2-en-1-yl substituent, resulting in different chemical properties.
2-Methylprop-2-en-1-thiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the combination of its sulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
60154-79-2 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C6H12OS/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3 |
Clave InChI |
ZYCIWJSLUPOCLO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


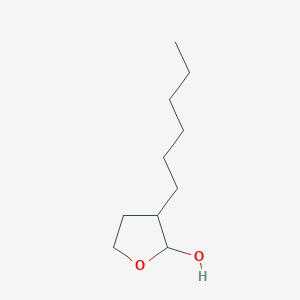
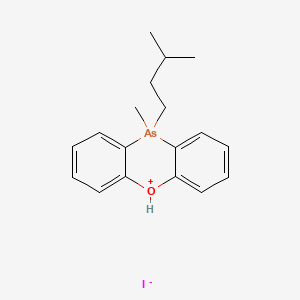
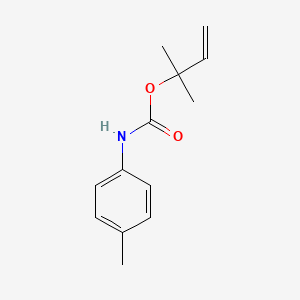
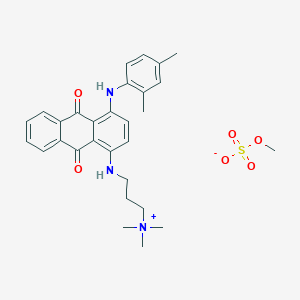

![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
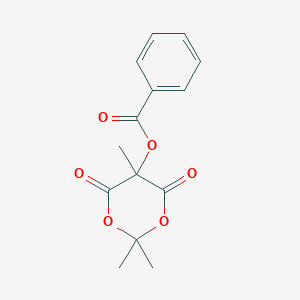

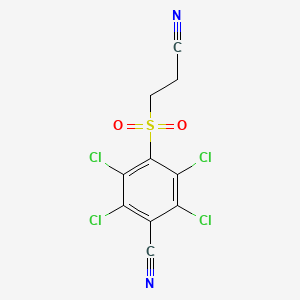
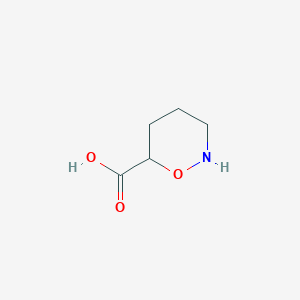
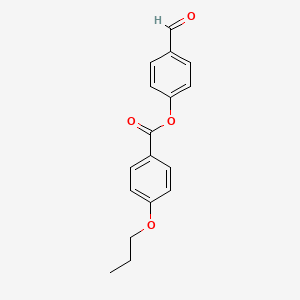
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
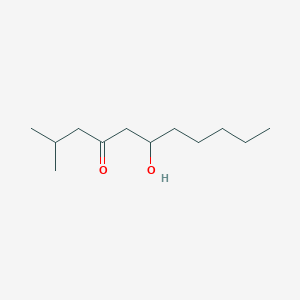
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
